6-Fluoroisoquinoline-5-carbaldehyde

Catalog No.
S8185175
CAS No.
M.F
C10H6FNO
M. Wt
175.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoroisoquinoline-5-carbaldehyde

Product Name

6-Fluoroisoquinoline-5-carbaldehyde

IUPAC Name

6-fluoroisoquinoline-5-carbaldehyde

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

InChI

InChI=1S/C10H6FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-6H

InChI Key

GDZKUAWHDNPVIP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=NC=C2)C=O)F

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)C=O)F

6-Fluoroisoquinoline-5-carbaldehyde is a derivative of isoquinoline, a bicyclic aromatic compound containing nitrogen. This specific compound features a fluorine atom at the 6-position and an aldehyde functional group at the 5-position. The incorporation of fluorine enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and material science. Its unique structure allows for potential applications in various fields, particularly in the development of pharmaceuticals and agrochemicals.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The aldehyde can be reduced to yield primary alcohols, which may further participate in other reactions.
  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Condensation Reactions: The aldehyde group can react with amines to form imines, which are useful intermediates in organic synthesis.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents) .

The biological activity of 6-Fluoroisoquinoline-5-carbaldehyde has been explored in various studies. Compounds with similar structures have demonstrated significant antibacterial, antitumor, and antiviral activities. The fluorine substituent is believed to enhance binding affinity to biological targets, potentially leading to improved therapeutic effects. Specifically, fluorinated isoquinolines have been shown to inhibit key enzymes involved in metabolic pathways, indicating their potential as drug candidates .

Several synthetic routes have been developed for the preparation of 6-Fluoroisoquinoline-5-carbaldehyde:

  • From Isoquinoline Derivatives: Starting from isoquinoline, fluorination can be achieved using fluorinating agents such as Selectfluor®, followed by formylation using reagents like paraformaldehyde or formic acid under acidic conditions.
  • Reactions with Isocyanides: A method involves reacting isoquinoline derivatives with isocyanides in the presence of silver or bismuth catalysts to introduce the aldehyde group.
  • Functional Group Interconversion: Existing isoquinoline derivatives can undergo transformations that introduce the aldehyde functionality while maintaining the fluorine substituent .

6-Fluoroisoquinoline-5-carbaldehyde finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly those targeting cancer and infectious diseases.
  • Material Science: The compound is utilized in developing light-emitting materials and other functional materials due to its unique electronic properties.
  • Organic Synthesis: It acts as a versatile intermediate in organic syntheses, facilitating the creation of complex molecules .

Interaction studies involving 6-Fluoroisoquinoline-5-carbaldehyde focus on its binding affinity to various biological targets. Research indicates that its fluorinated structure may enhance interactions with specific enzymes and receptors, leading to increased potency compared to non-fluorinated analogs. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds are structurally similar to 6-Fluoroisoquinoline-5-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-FluoroisoquinolineFluorine at position 5Lacks the aldehyde functional group; primarily studied for its biological activity.
8-FluoroisoquinolineFluorine at position 8Exhibits different reactivity patterns due to fluorine's position.
5,8-DifluoroisoquinolineFluorine at positions 5 and 8Increased reactivity due to dual fluorination; potential for diverse applications.
6-BromoisoquinolineBromine at position 6Lacks fluorine; different biological activity profile compared to fluorinated compounds.
Methyl 6-fluoroisoquinoline-8-carboxylateMethyl ester at position 8Enhanced lipophilicity; used for different biological applications due to ester functionality.

The uniqueness of 6-Fluoroisoquinoline-5-carbaldehyde lies in its specific substitution pattern and functional groups that impart distinct chemical and biological properties compared to these similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

175.043341977 g/mol

Monoisotopic Mass

175.043341977 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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